molecular formula C12H7BrF3NO B3037258 1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone CAS No. 477848-98-9

1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone

Cat. No. B3037258
CAS RN: 477848-98-9
M. Wt: 318.09 g/mol
InChI Key: XZJLPLHNUOFFPY-UHFFFAOYSA-N
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Description

1-(1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone (1-BPPE) is an important synthetic intermediate for the preparation of a variety of pharmaceuticals and other chemicals. It is a novel compound with a wide range of applications in the field of medicinal chemistry and drug discovery. 1-BPPE has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, 1-BPPE has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.

Scientific Research Applications

Pyrrole-based Compounds in Drug Discovery

Pyrrole and its derivatives are prominent in drug discovery programs due to their wide range of therapeutic activities. The pyrrole ring, being a common N-heterocyclic motif, is explored in several therapeutic areas, and a significant number of pyrrole-based drugs have made it to the market. This highlights the pyrrole nucleus's pharmaceutical and pharmacological significance as a pharmacophore unit in many drugs, which remains a focal point for medicinal chemists (Li Petri et al., 2020).

Brominated Compounds in Environmental Studies

Brominated flame retardants (BFRs), including novel brominated compounds, are recognized for their widespread environmental distribution due to their use in industrial and consumer products. Their environmental persistence, bioaccumulation, and potential toxicity call for continuous research on their occurrence, environmental fate, and effects. This emphasizes the importance of studying brominated compounds like "1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone" for environmental health and safety (Zuiderveen et al., 2020).

Application in Material Science

Compounds containing pyrrole units, such as calix[4]pyrroles, are used in the self-assembly of supramolecular capsules due to their ease of synthesis and structural analogy with calix[4]arenes. These capsules have potential applications in material science, demonstrating the versatility of pyrrole-based compounds in designing new materials with specific functionalities (Ballester, 2011).

properties

IUPAC Name

1-[1-(4-bromophenyl)pyrrol-2-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-8-3-5-9(6-4-8)17-7-1-2-10(17)11(18)12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJLPLHNUOFFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183508
Record name 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone

CAS RN

477848-98-9
Record name 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477848-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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